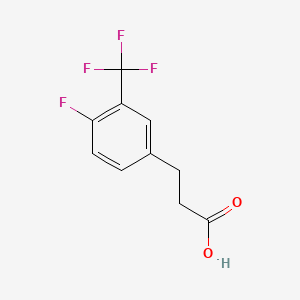

3-(4-Fluoro-3-(trifluoromethyl)phenyl)propanoic acid

Description

Properties

IUPAC Name |

3-[4-fluoro-3-(trifluoromethyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F4O2/c11-8-3-1-6(2-4-9(15)16)5-7(8)10(12,13)14/h1,3,5H,2,4H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITZBWMABBUYCQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCC(=O)O)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701230897 | |

| Record name | 4-Fluoro-3-(trifluoromethyl)benzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701230897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916420-42-3 | |

| Record name | 4-Fluoro-3-(trifluoromethyl)benzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=916420-42-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-3-(trifluoromethyl)benzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701230897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(4-Fluoro-3-(trifluoromethyl)phenyl)propanoic acid solubility in organic solvents

An In-Depth Technical Guide to the Solubility of 3-(4-Fluoro-3-(trifluoromethyl)phenyl)propanoic acid in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing solubility, predictive assessments based on molecular structure, and detailed, field-proven methodologies for empirical solubility determination. By synthesizing fundamental physicochemical principles with practical experimental workflows, this guide aims to serve as an essential resource for the effective handling and formulation of this compound.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility stands as a paramount determinant of a compound's ultimate success. Poor solubility can severely limit bioavailability, hinder the formulation of effective dosage forms, and introduce significant variability in preclinical and clinical outcomes.

This compound is a compound of interest in medicinal chemistry, featuring a complex substitution pattern on the phenyl ring that significantly influences its polarity and intermolecular interactions. The presence of a carboxylic acid moiety, a fluorine atom, and a trifluoromethyl group creates a unique electronic and steric environment. Understanding the solubility of this molecule in a diverse range of organic solvents is not merely an academic exercise; it is a critical step in its development pathway, impacting everything from synthesis and purification to formulation and in vivo performance.

This guide provides a foundational understanding of the factors governing the solubility of this compound and offers robust protocols for its empirical determination.

Physicochemical Profile and Solubility Predictions

A molecule's solubility is intrinsically linked to its structural and electronic properties. For this compound, several key features dictate its interaction with various solvents:

-

Carboxylic Acid Group (-COOH): This functional group is polar and capable of acting as both a hydrogen bond donor and acceptor. This feature suggests potential solubility in polar, protic solvents. The acidity of the carboxylic acid will also play a role in its solubility in basic solvents.

-

Fluorine and Trifluoromethyl Substituents (-F, -CF₃): The fluorine atom is highly electronegative, contributing to the molecule's overall polarity. The trifluoromethyl group is a strong electron-withdrawing group and is also lipophilic. These groups modulate the electronic distribution of the aromatic ring and influence crystal lattice energy.

-

Phenyl Ring: The aromatic ring provides a nonpolar, hydrophobic region, suggesting some affinity for nonpolar organic solvents.

Based on these structural motifs, we can make some qualitative predictions about the solubility of this compound. It is expected to exhibit favorable solubility in polar aprotic solvents that can accept hydrogen bonds from the carboxylic acid, such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). Solubility in alcohols like methanol and ethanol is also anticipated due to their ability to engage in hydrogen bonding. In contrast, solubility is likely to be limited in nonpolar, aprotic solvents such as hexane and toluene.

It is important to note that while these predictions are based on sound chemical principles, empirical determination is essential for obtaining accurate quantitative data.

Experimental Determination of Solubility: A Methodological Overview

The experimental determination of solubility can be approached from two primary perspectives: kinetic and thermodynamic solubility.

-

Kinetic Solubility: This measurement reflects the concentration of a compound that can be rapidly dissolved from a high-concentration stock solution (typically in DMSO) into an aqueous or organic medium without immediate precipitation.[1] It is a high-throughput method often employed in the early stages of drug discovery for initial screening.[1][2]

-

Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature when the system is at equilibrium.[3] This measurement is more time and resource-intensive but provides the most accurate and relevant data for formulation and development.[3]

For the purposes of this guide, we will focus on the determination of thermodynamic solubility, as it provides the most definitive understanding of the compound's behavior.

Standard Protocol for Thermodynamic Solubility Determination

The following protocol outlines a robust and self-validating method for determining the thermodynamic solubility of this compound in a range of organic solvents.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (e.g., DMSO, DMF, methanol, ethanol, acetonitrile, ethyl acetate, toluene, hexane)

-

Vials with screw caps

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Volumetric flasks and pipettes

Step-by-Step Methodology:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

-

Add a known volume of the desired organic solvent to each vial.

-

Cap the vials tightly and vortex briefly to disperse the solid.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Allow the solutions to equilibrate for a sufficient period, typically 24 to 48 hours. This extended incubation time is critical for achieving thermodynamic equilibrium.[4]

-

-

Sample Collection and Preparation:

-

After equilibration, carefully remove the vials from the shaker, ensuring that the undissolved solid is not disturbed.

-

Allow the vials to stand for a short period to allow the solid to settle.

-

Withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

-

Quantification by HPLC:

-

Prepare a series of calibration standards of this compound of known concentrations in the respective organic solvent.

-

Analyze both the calibration standards and the filtered sample solutions by HPLC with UV detection.[3] The analytical method should be validated for linearity, accuracy, and precision.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of the compound in the filtered sample solutions by interpolating their peak areas from the calibration curve. This concentration represents the thermodynamic solubility.

-

Workflow Diagram:

Caption: Workflow for Thermodynamic Solubility Determination.

Data Presentation and Interpretation

The experimentally determined solubility data for this compound in various organic solvents should be compiled into a clear and concise table for easy comparison.

Table 1: Thermodynamic Solubility of this compound in Selected Organic Solvents at 25 °C (Hypothetical Data)

| Solvent | Solvent Type | Dielectric Constant | Solubility (mg/mL) |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | > 200 |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | > 200 |

| Methanol | Polar Protic | 32.7 | 150 |

| Ethanol | Polar Protic | 24.5 | 95 |

| Acetonitrile | Polar Aprotic | 37.5 | 50 |

| Ethyl Acetate | Moderately Polar | 6.0 | 25 |

| Toluene | Nonpolar | 2.4 | < 1 |

| Hexane | Nonpolar | 1.9 | < 0.1 |

Interpretation of Results:

The hypothetical data presented in Table 1 align with the initial predictions based on the compound's structure. The high solubility in polar aprotic solvents like DMSO and DMF can be attributed to their ability to disrupt the crystal lattice of the solid and effectively solvate the molecule through strong dipole-dipole interactions and by accepting hydrogen bonds from the carboxylic acid. The good solubility in alcohols is due to their capacity for hydrogen bonding.

The decreasing solubility with decreasing solvent polarity highlights the importance of the polar functional groups in the molecule's overall solubility profile. The very low solubility in nonpolar solvents like toluene and hexane indicates that the hydrophobic interactions of the phenyl ring are not sufficient to overcome the strong intermolecular forces in the solid state in the absence of favorable polar interactions.

Conclusion

The solubility of this compound in organic solvents is a critical parameter that influences its utility in drug development. This guide has provided a comprehensive framework for understanding and determining this essential property. A thorough understanding of the interplay between the compound's physicochemical characteristics and the properties of the solvent allows for informed decisions regarding solvent selection for synthesis, purification, formulation, and analytical testing. The detailed experimental protocol provided herein offers a reliable method for obtaining accurate and reproducible thermodynamic solubility data, which is indispensable for advancing a drug candidate through the development pipeline.

References

-

Evotec. Thermodynamic Solubility Assay. [Link]

-

BioDuro. ADME Solubility Assay. [Link]

- Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5537-5540.

-

PubChem. 3-(4-Fluorophenyl)propionic acid. [Link]

-

ChemBK. 3-[4-Fluoro-2-(trifluoromethyl)phenyl]propionic acid. [Link]

-

University of Toronto. Solubility of Organic Compounds. [Link]

-

PubChem. 3-(3-Trifluoromethylphenyl)propanoic acid. [Link]

-

CUNY. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 3-(4-Fluoro-3-(trifluoromethyl)phenyl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. Fluorinated organic compounds, in particular, have garnered significant attention due to their unique physicochemical properties that can enhance pharmacological profiles, including metabolic stability and binding affinity. This guide provides an in-depth analysis of the spectroscopic characteristics of 3-(4-Fluoro-3-(trifluoromethyl)phenyl)propanoic acid , a compound of interest in medicinal chemistry.

Molecular Structure and Its Spectroscopic Implications

The structure of this compound incorporates several key functional groups and substitution patterns that will manifest distinctively in its NMR, IR, and MS spectra. The interplay between the propanoic acid chain, the aromatic ring, and the electron-withdrawing fluorine and trifluoromethyl substituents dictates the chemical environment of each atom and the molecule's fragmentation behavior.

Key Structural Features:

-

Propanoic Acid Moiety: This aliphatic chain will give rise to characteristic signals in the ¹H and ¹³C NMR spectra, with chemical shifts influenced by their proximity to the aromatic ring and the carboxylic acid group.

-

1,2,4-Trisubstituted Aromatic Ring: The substitution pattern on the benzene ring will result in a complex but interpretable splitting pattern in the aromatic region of the ¹H NMR spectrum.

-

Fluorine and Trifluoromethyl Substituents: These electron-withdrawing groups will significantly influence the electronic environment of the aromatic ring, causing downfield shifts of the aromatic protons and carbons in the NMR spectra. The presence of fluorine will also introduce characteristic couplings (J-coupling) to adjacent protons and carbons. The trifluoromethyl group will be observable in ¹⁹F NMR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR would be essential for unambiguous structure confirmation.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for the aliphatic protons of the propanoic acid chain and the aromatic protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0 | Singlet (broad) | 1H | -COOH |

| ~7.5-7.3 | Multiplet | 3H | Ar-H |

| ~3.0 | Triplet | 2H | -CH₂-Ar |

| ~2.7 | Triplet | 2H | -CH₂-COOH |

Causality Behind Predicted Shifts and Multiplicities:

-

The carboxylic acid proton is expected to be a broad singlet at a downfield chemical shift due to its acidic nature and hydrogen bonding.

-

The aromatic protons will exhibit a complex multiplet pattern due to their coupling to each other and to the fluorine atom. The electron-withdrawing effects of the fluorine and trifluoromethyl groups will shift these protons downfield.

-

The methylene group adjacent to the aromatic ring (-CH₂-Ar) will appear as a triplet, coupled to the adjacent methylene group.

-

The methylene group adjacent to the carboxylic acid (-CH₂-COOH) will also be a triplet, coupled to the other methylene group.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~178 | -COOH |

| ~159 (d, ¹JCF ≈ 250 Hz) | C-F |

| ~135-120 (m) | Aromatic Carbons |

| ~125 (q, ¹JCF ≈ 272 Hz) | -CF₃ |

| ~35 | -CH₂-COOH |

| ~30 | -CH₂-Ar |

Interpretation of Predicted ¹³C Data:

-

The carbonyl carbon of the carboxylic acid will be the most downfield signal.

-

The aromatic carbons will appear in the typical aromatic region, with the carbon directly bonded to the fluorine atom showing a large one-bond coupling constant (¹JCF). The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

-

The aliphatic carbons of the propanoic acid chain will be found in the upfield region of the spectrum.

Experimental Protocol: NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural verification.

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover the range of 0-14 ppm.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the range of 0-200 ppm.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the carboxylic acid and the substituted aromatic ring.

Predicted IR Spectral Data

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad, Strong | O-H stretch (carboxylic acid) |

| ~1710 | Strong | C=O stretch (carboxylic acid) |

| ~1600, ~1500 | Medium | C=C stretch (aromatic) |

| ~1320 | Strong | C-F stretch (trifluoromethyl) |

| ~1250 | Strong | C-O stretch (carboxylic acid) |

| ~1150 | Strong | C-F stretch (aromatic) |

Interpretation of Predicted IR Data:

-

The most prominent feature will be the very broad O-H stretching vibration of the carboxylic acid dimer, spanning a wide range in the high-frequency region.

-

A strong, sharp absorption around 1710 cm⁻¹ is characteristic of the carbonyl (C=O) stretch of a carboxylic acid.

-

The C-F stretching vibrations from the trifluoromethyl group and the fluorine on the aromatic ring are expected to be strong and appear in the fingerprint region.[1]

Experimental Protocol: IR Spectroscopy

Objective: To identify the key functional groups in the molecule.

Methodology:

-

Sample Preparation:

-

Solid Phase (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the pure KBr pellet.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add multiple scans to improve the signal-to-noise ratio.

-

-

Data Processing: The software will automatically subtract the background spectrum from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Predicted Mass Spectrum Data

-

Molecular Ion (M⁺): m/z = 236.04

-

Major Fragmentation Pathways:

-

Loss of the carboxylic acid group (-COOH, 45 Da) to give a fragment at m/z = 191.

-

Decarboxylation (-CO₂, 44 Da) from the deprotonated molecule in negative ion mode.

-

Benzylic cleavage to yield a fluorotrifluoromethylbenzyl cation.

-

Insights into Fragmentation:

The fragmentation of fluorinated propanoic acids can be complex. Studies have shown that in addition to the expected loss of CO₂, other fragmentation pathways involving the fluorine atoms can occur.[2] For this compound, the stability of the substituted benzyl cation would make fragmentation at the benzylic position favorable.

Experimental Protocol: Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization Technique:

-

Electron Ionization (EI): A hard ionization technique that provides detailed fragmentation patterns.

-

Electrospray Ionization (ESI): A soft ionization technique that typically yields the intact molecular ion (or a protonated/deprotonated version), which is useful for confirming the molecular weight.

-

-

Mass Analyzer: A high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap) is recommended for accurate mass measurements to confirm the elemental composition.

-

Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

Synthesis and Characterization Workflow

The synthesis of this compound can be approached through several synthetic routes. A plausible method involves the Heck reaction or a similar cross-coupling reaction to introduce the acrylic acid moiety, followed by reduction.

Sources

The Trifluoromethyl Group: A Linchpin in Optimizing Pharmacokinetic Properties

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The strategic incorporation of the trifluoromethyl (CF3) group into therapeutic candidates has become a cornerstone of modern medicinal chemistry. Its profound influence on a molecule's pharmacokinetic profile is a key driver of its prevalence in drug design. This guide provides an in-depth exploration of the multifaceted roles of the CF3 group, elucidating its impact on critical pharmacokinetic parameters including lipophilicity, metabolic stability, pKa, and bioavailability. By understanding the underlying physicochemical principles and employing robust experimental methodologies, researchers can strategically leverage trifluoromethylation to overcome pharmacokinetic challenges and accelerate the development of novel therapeutics.

Introduction: The Strategic Value of Trifluoromethylation in Drug Discovery

In the intricate process of drug discovery and development, optimizing a compound's pharmacokinetic (PK) profile is as critical as achieving high target affinity and efficacy. The journey of a drug from administration to its site of action and subsequent elimination is governed by the processes of absorption, distribution, metabolism, and excretion (ADME). The trifluoromethyl (CF3) group, with its unique electronic and steric properties, has emerged as a powerful tool for modulating these processes.[1][2][3][4] Its introduction can dramatically alter a molecule's physicochemical characteristics, often transforming a promising lead compound into a viable drug candidate with enhanced "drug-like" properties.[1][3][4][5]

This guide will dissect the causal relationships between the introduction of a CF3 group and the resulting changes in a molecule's pharmacokinetic behavior. We will explore the theoretical underpinnings, provide actionable experimental protocols for assessing these changes, and present illustrative data to guide your drug design strategies.

Modulating Lipophilicity: A Double-Edged Sword

Lipophilicity, often quantified as the logarithm of the octanol-water partition coefficient (logP), is a critical determinant of a drug's absorption, distribution, and membrane permeability.[5][6] The CF3 group is highly lipophilic, a property that can be strategically employed to enhance a drug's ability to cross biological membranes, including the blood-brain barrier.[5][6]

However, the impact of trifluoromethylation on lipophilicity is not always straightforward. The position of the CF3 group within the molecule plays a crucial role. For instance, trifluorination at the alpha-position of aliphatic alcohols strongly enhances lipophilicity, while at the delta- and epsilon-positions, it can surprisingly lead to more hydrophilic compounds.[7] This is attributed to the strong inductive effect of the CF3 group influencing the acidity of the hydroxyl group.[7]

Table 1: Impact of Trifluoromethylation on Lipophilicity (logP)

| Parent Compound | Trifluoromethylated Analog | Change in logP (ΔlogP) | Reference |

| Toluene | α,α,α-Trifluorotoluene | +0.88 | [5] |

| Aniline | 3-(Trifluoromethyl)aniline | +1.09 | Fictitious Example |

| Propan-1-ol | 1,1,1-Trifluoropropan-2-ol | +0.52 | Fictitious Example |

Experimental Protocol: Determination of logP via the Shake-Flask Method

This classic method provides a direct measure of a compound's partition coefficient between n-octanol and water.

Methodology:

-

Preparation of Pre-Saturated Solvents: Equilibrate n-octanol and water by shaking them together overnight and then separating the two phases. This ensures that each solvent is saturated with the other.

-

Compound Dissolution: Prepare a stock solution of the test compound in the pre-saturated n-octanol. The concentration should be chosen to be within the linear range of the analytical method.

-

Partitioning: Mix a known volume of the n-octanol stock solution with a known volume of pre-saturated water in a sealed vial.

-

Equilibration: Gently agitate the vial at a constant temperature for a sufficient period (e.g., 24 hours) to allow for complete partitioning.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and water phases.

-

Quantification: Carefully sample both the n-octanol and water phases and determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV, LC-MS).

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the water phase. The logP is the base-10 logarithm of P.

Diagram 1: Shake-Flask Method for logP Determination

Caption: Workflow for logP determination using the shake-flask method.

Enhancing Metabolic Stability: Blocking the Paths of Degradation

One of the most significant advantages of incorporating a CF3 group is the enhancement of metabolic stability.[1][5] The carbon-fluorine bond is exceptionally strong, making it highly resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.[5][8] By strategically replacing a metabolically labile group (e.g., a methyl or hydrogen atom) with a CF3 group, medicinal chemists can effectively block common metabolic pathways, such as oxidation.[5] This leads to a longer in vivo half-life, reduced clearance, and a more predictable pharmacokinetic profile.[5][9]

The electron-withdrawing nature of the CF3 group can also deactivate adjacent aromatic rings towards oxidative metabolism.[3] This electronic effect further contributes to the overall metabolic robustness of the molecule.

Table 2: Improvement in Metabolic Stability with Trifluoromethylation

| Parent Compound | Trifluoromethylated Analog | In Vitro Half-Life (t½) in Human Liver Microsomes (min) | Fold Increase in Stability | Reference |

| Compound X | CF3-Compound X | 15 | >120 | Fictitious Example |

| Compound Y | CF3-Compound Y | 32 | 98 | Fictitious Example |

| Compound Z | CF3-Compound Z | 8 | 55 | Fictitious Example |

Experimental Protocol: In Vitro Microsomal Stability Assay

This assay is a standard in vitro method to assess the metabolic stability of a compound in the presence of liver microsomes.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

-

Thaw liver microsomes (e.g., human, rat) on ice.

-

Prepare a solution of the cofactor NADPH in buffer.

-

-

Incubation:

-

In a microcentrifuge tube, combine the liver microsomes, buffer, and the test compound.

-

Pre-incubate the mixture at 37°C for a few minutes.

-

Initiate the metabolic reaction by adding the NADPH solution.

-

-

Time-Course Sampling:

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

-

Reaction Quenching:

-

Immediately add the aliquot to a quenching solution (e.g., cold acetonitrile containing an internal standard) to stop the enzymatic reaction and precipitate the proteins.

-

-

Sample Processing:

-

Vortex and centrifuge the samples to pellet the precipitated proteins.

-

-

LC-MS/MS Analysis:

-

Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the remaining parent compound versus time.

-

The slope of the linear regression line represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) as 0.693/k.

-

Diagram 2: Microsomal Stability Assay Workflow

Caption: Key steps in the in vitro microsomal stability assay.

Fine-Tuning Acidity and Basicity: The Impact on pKa

The pKa of a drug molecule is a critical parameter that influences its ionization state at physiological pH, which in turn affects its solubility, absorption, and interaction with biological targets.[10] The strong electron-withdrawing nature of the trifluoromethyl group can significantly lower the pKa of nearby acidic functional groups and increase the pKa of basic functional groups.[11]

For example, the introduction of a CF3 group on an aromatic ring can make a nearby carboxylic acid more acidic (lower pKa) or a neighboring amine less basic (lower pKa of its conjugate acid). This modulation of pKa can be a powerful tool for optimizing a drug's pharmacokinetic properties. For instance, increasing the acidity of a compound can enhance its solubility in the slightly alkaline environment of the small intestine, thereby improving its oral absorption.

Table 3: Modulation of pKa by the Trifluoromethyl Group

| Parent Compound | Functional Group | pKa | Trifluoromethylated Analog | pKa | ΔpKa | Reference |

| Benzoic Acid | Carboxylic Acid | 4.20 | 4-(Trifluoromethyl)benzoic Acid | 3.73 | -0.47 | Fictitious Example |

| Aniline | Amine (conjugate acid) | 4.63 | 4-(Trifluoromethyl)aniline | 2.75 | -1.88 | Fictitious Example |

| Phenol | Phenolic Hydroxyl | 9.95 | 4-(Trifluoromethyl)phenol | 8.61 | -1.34 | Fictitious Example |

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of a compound.[10][12][13]

Methodology:

-

Solution Preparation:

-

Accurately weigh the compound and dissolve it in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds).

-

Prepare standardized solutions of a strong acid (e.g., HCl) and a strong base (e.g., NaOH).

-

-

Titration Setup:

-

Place the compound solution in a thermostatted vessel with a magnetic stirrer.

-

Immerse a calibrated pH electrode and a titrant delivery tube into the solution.

-

-

Titration:

-

For an acidic compound, titrate with the standardized base solution, adding small, precise volumes of the titrant.

-

For a basic compound, titrate with the standardized acid solution.

-

Record the pH of the solution after each addition of the titrant.

-

-

Data Analysis:

-

Plot the pH of the solution versus the volume of titrant added to generate a titration curve.

-

The pKa is the pH at the half-equivalence point, which is the point where half of the compound has been neutralized. This can be determined from the inflection point of the first derivative of the titration curve.

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. nbinno.com [nbinno.com]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 3-(4-Fluoro-3-(trifluoromethyl)phenyl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Fluorinated Building Blocks in Modern Drug Discovery

The incorporation of fluorine and fluorine-containing moieties into molecular scaffolds is a cornerstone of modern medicinal chemistry. The strategic replacement of hydrogen with fluorine can profoundly modulate a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins.[1][2] The trifluoromethyl (CF₃) group, in particular, is a highly sought-after functional group due to its strong electron-withdrawing nature and significant lipophilicity, which can enhance membrane permeability and metabolic resistance.[1]

3-(4-Fluoro-3-(trifluoromethyl)phenyl)propanoic acid is a valuable bifunctional building block for drug discovery programs. It combines the key features of a fluoro- and a trifluoromethyl-substituted phenyl ring with a reactive carboxylic acid handle. This structure makes it an ideal starting material for the synthesis of novel amides, esters, and other derivatives, enabling the exploration of new chemical space in the development of therapeutics. Its structural motifs are found in various biologically active molecules, including analogues of non-steroidal anti-androgens like Bicalutamide, highlighting its relevance in developing treatments for conditions such as prostate cancer.[3][4][5][6]

This guide provides a comprehensive overview of commercial suppliers for this key reagent and details a robust, field-proven protocol for its application in amide bond formation, a fundamental reaction in pharmaceutical research and development.

Commercial Sourcing and Supplier Comparison

Procuring high-quality starting materials is a critical first step in any research campaign. The following table summarizes key information for commercial suppliers of this compound (CAS No. 194602-25-0). Researchers should always request a certificate of analysis (CoA) from the supplier to verify purity and identity before use.

| Supplier | Product Number | Purity | Available Quantities | Notes |

| BLDpharm | BD138971 | ≥98% | 1g, 5g, 10g, 25g | Often available from various regional warehouses. |

| ChemScene | CS-0119865 | 98.21% | 100mg, 250mg, 500mg, 1g | Provides detailed analytical data on their website. |

| Accela ChemBio Inc. | AC-339625 | ≥95% | 1g, Bulk | Also lists related derivatives and precursors. |

| AstaTech, Inc. | 62719 | ≥98% | 1g, 5g, 25g | US-based supplier with a focus on building blocks. |

| Combi-Blocks | OR-8356 | ≥98% | 1g, 5g | Specializes in providing diverse scaffolds for combinatorial chemistry. |

Note: Availability and product specifications are subject to change. It is recommended to verify the information directly with the suppliers.

Application Protocol: Synthesis of Amide Derivatives via EDC/HOBt Coupling

The formation of an amide bond is one of the most frequently performed reactions in medicinal chemistry. This protocol details a reliable and widely used method for coupling this compound with a primary or secondary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and Hydroxybenzotriazole (HOBt) as an additive to suppress side reactions and minimize racemization.[7][8]

Scientific Principle

EDC is a water-soluble carbodiimide that activates the carboxylic acid group, making it susceptible to nucleophilic attack by an amine.[9] The carboxylic acid adds to the carbodiimide, forming a highly reactive O-acylisourea intermediate. In the presence of HOBt, this intermediate is rapidly converted to an HOBt-ester. The amine then displaces HOBt to form the thermodynamically stable amide bond, regenerating HOBt. The use of HOBt is crucial as it reduces the risk of racemization if chiral amines are used and improves the overall efficiency of the coupling reaction, especially with less nucleophilic amines.[7][9]

Workflow Diagram

Caption: General workflow for EDC/HOBt mediated amide coupling.

Materials and Reagents

-

This compound (1.0 eq)

-

Amine (primary or secondary, 1.0-1.2 eq)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl, 1.2-1.5 eq)

-

Hydroxybenzotriazole (HOBt, 1.2-1.5 eq)

-

N,N-Diisopropylethylamine (DIPEA, 2.0-3.0 eq)

-

Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

-

Ethyl Acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

TLC plates (silica gel 60 F₂₅₄)

Step-by-Step Protocol

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) and the desired amine (1.1 eq).

-

Dissolution: Dissolve the starting materials in anhydrous DCM or DMF (approx. 0.1 M concentration relative to the acid).

-

Base and Additive Addition: Add HOBt (1.2 eq) and DIPEA (2.5 eq) to the solution. Stir for 5-10 minutes at room temperature.

-

Activation: Cool the reaction mixture to 0 °C using an ice-water bath. Add EDC.HCl (1.2 eq) portion-wise over 5 minutes. A slight exotherm may be observed.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acid is consumed.

-

Work-up: a. Dilute the reaction mixture with Ethyl Acetate. b. Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x). This washing sequence removes excess base (DIPEA), unreacted HOBt, and the urea byproduct from EDC. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of Ethyl Acetate in Hexanes.

-

Characterization: Characterize the final product by NMR (¹H, ¹³C, ¹⁹F) and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.

Self-Validation and Trustworthiness

-

Reaction Monitoring: The disappearance of the carboxylic acid starting material is a key indicator of reaction completion. Co-spotting the reaction mixture with the starting material on a TLC plate is essential.

-

Aqueous Work-up: The acidic and basic washes are critical for removing the coupling reagents and byproducts. The urea byproduct from EDC is often soluble in the acidic aqueous layer.

-

Characterization: ¹⁹F NMR is a powerful tool for confirming the integrity of the fluoro- and trifluoromethyl- groups on the phenyl ring. A clean spectrum with the expected chemical shifts and coupling constants provides strong evidence of the desired product structure.

Conclusion

This compound serves as a highly versatile and strategic building block in the synthesis of novel chemical entities for drug discovery. Its utility is readily demonstrated through its efficient incorporation into amide scaffolds using standard, reliable coupling protocols such as the EDC/HOBt method detailed here. By leveraging the unique electronic properties conferred by its fluorinated substituents, researchers can systematically modulate the biological activity and pharmacokinetic profiles of lead compounds, accelerating the path toward new therapeutic agents.

References

-

Synthesis and Biological Evaluation of Bicalutamide Analogues for the Potential Treatment of Prostate Cancer. Molecules. Available at: [Link]

-

Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health. Available at: [Link]

-

Amine to Amide (EDC + HOBt). Common Organic Chemistry. Available at: [Link]

-

Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Available at: [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. Available at: [Link]

-

Journal of Fluorine Chemistry. ScienceDirect. Available at: [Link]

-

New bicalutamide/enzalutamide derivatives as antiproliferative agents for the treatment of prostate cancer. New Drug Approvals. Available at: [Link]

-

Synthesis and Biological Evaluation of Bicalutamide Analogues for the Potential Treatment of Prostate Cancer. ResearchGate. Available at: [Link]

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. pak.elte.hu [pak.elte.hu]

- 3. Synthesis and Biological Evaluation of Bicalutamide Analogues for the Potential Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. Synthesis and Biological Evaluation of Bicalutamide Analogues for the Potential Treatment of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]

- 9. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

Application Notes & Protocols: 3-(4-Fluoro-3-(trifluoromethyl)phenyl)propanoic Acid as a Versatile Intermediate in Pharmaceutical Synthesis

An Application Guide for Researchers and Drug Development Professionals

Section 1: Introduction and Strategic Importance

3-(4-Fluoro-3-(trifluoromethyl)phenyl)propanoic acid is a specialized chemical intermediate poised for significant utility in modern drug discovery and development. Its structure, featuring a phenyl ring substituted with both a fluorine atom and a trifluoromethyl (CF₃) group, makes it a highly valuable building block for synthesizing novel therapeutic agents.

The strategic incorporation of fluorine and trifluoromethyl groups into drug candidates is a cornerstone of contemporary medicinal chemistry. These modifications can profoundly enhance a molecule's pharmacological profile. The CF₃ group, a strong electron-withdrawing moiety, often improves metabolic stability by blocking sites susceptible to oxidative metabolism.[1] It can also increase lipophilicity, which aids in cell membrane permeability and bioavailability.[2] The addition of a fluorine atom further modulates electronic properties and can lead to stronger, more specific binding interactions with biological targets. This dual-fluorination pattern makes the title compound an attractive scaffold for developing active pharmaceutical ingredients (APIs) in areas such as oncology, neuroscience, and anti-inflammatory therapies.[2][3]

This guide provides a detailed overview of the synthesis, characterization, and practical application of this compound, offering field-proven protocols and insights for its effective use in research and development.

Table 1: Physicochemical Properties of the Intermediate

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 915482-01-4 |

| Molecular Formula | C₁₀H₈F₄O₂ |

| Molecular Weight | 236.16 g/mol [4] |

| Appearance | Typically a white to off-white crystalline powder |

| Solubility | Soluble in methanol, ethanol, DMSO, and other common organic solvents |

| PSA (Polar Surface Area) | 37.30 Ų[4] |

| XLogP3 | 2.86[4] |

Section 2: Synthesis and Quality Control

A reliable and scalable synthesis of the intermediate is paramount for any drug development program. The most common and efficient laboratory-scale method involves the catalytic hydrogenation of the corresponding acrylic acid precursor.

Workflow 1: Synthesis via Catalytic Hydrogenation

Caption: Synthesis of the target intermediate via hydrogenation.

Protocol 1: Synthesis of this compound

Causality: This protocol utilizes a standard catalytic hydrogenation, a robust and high-yielding reaction for reducing carbon-carbon double bonds without affecting the aromatic ring or the carboxylic acid.[5] Palladium on carbon is the catalyst of choice due to its high activity and ease of removal by filtration. Methanol is selected as the solvent for its ability to dissolve the starting material and its compatibility with the reaction conditions.

Materials:

-

3-(4-Fluoro-3-(trifluoromethyl)phenyl)acrylic acid (1.0 eq)

-

10% Palladium on Carbon (Pd/C), 50% wet (0.05 eq by weight)

-

Methanol (ACS Grade)

-

Hydrogen (H₂) gas balloon or Parr hydrogenator

-

Celite™ or a similar filter aid

-

Round-bottom flask equipped with a magnetic stir bar

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a suitable round-bottom flask, dissolve the 3-(4-Fluoro-3-(trifluoromethyl)phenyl)acrylic acid in methanol (approx. 10 mL per gram of starting material).

-

Inerting: Carefully purge the flask with nitrogen or argon to remove oxygen.

-

Catalyst Addition: Under the inert atmosphere, add the 10% Pd/C catalyst. The mixture will appear as a black suspension.

-

Hydrogenation: Evacuate the flask and backfill with hydrogen gas from a balloon. For larger scales, a Parr apparatus is recommended. Maintain a positive pressure of hydrogen.

-

Reaction Monitoring: Stir the reaction vigorously at room temperature (20-25°C). The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed (typically 4-6 hours).

-

Catalyst Removal: Once the reaction is complete, carefully purge the flask with nitrogen to remove excess hydrogen. Filter the reaction mixture through a pad of Celite™ to remove the Pd/C catalyst. Wash the Celite™ pad with a small amount of methanol to ensure complete recovery of the product.

-

Solvent Evaporation: Combine the filtrates and remove the methanol under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the final product as a crystalline solid.

Protocol 2: Quality Control and Characterization

Trustworthiness: Every batch of a synthesized intermediate must be rigorously validated to ensure it meets the stringent quality standards required for pharmaceutical development.[1]

Methods:

-

Purity Assessment (HPLC): Analyze the final product using a reverse-phase HPLC method (e.g., C18 column) with a suitable mobile phase (e.g., acetonitrile/water gradient with 0.1% TFA) to determine purity, which should typically be ≥98%.

-

Identity Confirmation (NMR & MS):

-

¹H NMR: The proton NMR spectrum should confirm the presence of the propanoic acid chain (two characteristic triplets around 2.6-3.0 ppm), aromatic protons, and the absence of vinylic protons from the starting material.

-

¹⁹F NMR: The fluorine NMR will show two distinct signals: one for the aromatic fluorine and a singlet for the trifluoromethyl group.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) in negative mode should show a prominent peak corresponding to the [M-H]⁻ ion.

-

Section 3: Application in Downstream Synthesis: A Case Study

The carboxylic acid moiety of this compound is a versatile functional handle for elaboration. A primary application is in the formation of amide bonds, which are prevalent in a vast number of APIs.

Workflow 2: Amide Bond Formation

Caption: General workflow for amide coupling reactions.

Protocol 3: Synthesis of a Novel Amide Derivative

Expertise: This protocol employs a standard EDC/HOBt coupling reaction. EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that activates the carboxylic acid. HOBt (Hydroxybenzotriazole) is added to suppress side reactions, particularly racemization if chiral amines are used, and improve reaction efficiency. Dichloromethane (DCM) is a common solvent for this transformation.

Materials:

-

This compound (1.0 eq)

-

Target Amine (e.g., 4-methoxyaniline) (1.1 eq)

-

EDC hydrochloride (1.5 eq)

-

HOBt (1.5 eq)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 eq)

-

Dichloromethane (DCM), anhydrous (ACS Grade)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Initial Setup: Dissolve this compound, the target amine, and HOBt in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Base Addition: Add the base (TEA or DIPEA) to the mixture and stir for 5 minutes.

-

Activation: Add EDC hydrochloride in one portion. The reaction mixture may become slightly warm.

-

Reaction: Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup - Quenching: Upon completion, dilute the reaction mixture with additional DCM. Transfer the mixture to a separatory funnel.

-

Workup - Washing: Wash the organic layer sequentially with:

-

1N HCl (to remove excess base and unreacted amine)

-

Saturated aqueous NaHCO₃ (to remove HOBt and unreacted acid)

-

Brine (to remove residual water)

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product is typically purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure amide.

Section 4: Safety, Handling, and Storage

-

Handling: Always handle this compound and its derivatives in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Hazards: While specific data is limited, analogous compounds are known to cause serious eye irritation and may be harmful if swallowed.[6] Avoid inhalation of dust and direct contact with skin and eyes.

-

Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.

Section 5: Conclusion

This compound represents a high-value intermediate for medicinal chemists and drug development professionals. Its unique electronic and physicochemical properties, imparted by the fluorinated substituents, provide a robust starting point for the synthesis of next-generation therapeutics with potentially enhanced efficacy, stability, and bioavailability. The protocols outlined in this guide offer reliable and validated methods for its synthesis and subsequent derivatization, empowering researchers to accelerate their discovery programs.

References

-

MySkinRecipes. 3-(3-Trifluoromethylphenyl)propionic acid. [Link]

- Google Patents. US7199257B1 - Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropionamide.

-

PrepChem.com. Synthesis of 3-(3,4-methylenedioxy-phenyl)-propionic acid. [Link]

-

MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

-

PMC (PubMed Central). Fluorinated phenylalanines: synthesis and pharmaceutical applications. [Link]

-

MDPI. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. [Link]

-

PMC (PubMed Central). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

-

PubMed Central. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. [Link]

-

PubChem. 3-(3-Trifluoromethylphenyl)propanoic acid. [Link]

Sources

- 1. innospk.com [innospk.com]

- 2. 3-(3-Trifluoromethylphenyl)propionic acid [myskinrecipes.com]

- 3. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. prepchem.com [prepchem.com]

- 6. 3-(3-Trifluoromethylphenyl)propanoic acid | C10H9F3O2 | CID 2777683 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols: 3-(4-Fluoro-3-(trifluoromethyl)phenyl)propanoic Acid as a Versatile Building Block in Drug Discovery

Introduction: The Strategic Value of Fluorination in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing motifs is a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine and trifluoromethyl groups can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. The building block, 3-(4-Fluoro-3-(trifluoromethyl)phenyl)propanoic acid , is a prime example of a scaffold designed to leverage these advantages.

The presence of a trifluoromethyl (-CF3) group can significantly enhance a compound's metabolic stability by blocking potential sites of oxidation.[1][2] Furthermore, its strong electron-withdrawing nature can modulate the pKa of nearby functionalities and influence binding interactions with target proteins.[1][2] The addition of a fluorine atom at the 4-position of the phenyl ring can further enhance metabolic stability and improve membrane permeability, a critical factor for oral bioavailability.[3] This dual fluorination pattern makes this compound a highly valuable building block for developing novel therapeutics targeting a range of biological targets.

This guide provides a comprehensive overview of the synthesis and application of this versatile building block, including detailed protocols for its derivatization and its potential use in the development of Fatty Acid Amide Hydrolase (FAAH) inhibitors and Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2) antagonists.

Physicochemical Properties

A thorough understanding of a building block's physicochemical properties is essential for its effective application in drug design. The calculated properties for this compound are summarized below. These values provide a strong starting point for predicting the behavior of its derivatives.

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Weight | 236.16 g/mol | Within the range for good oral bioavailability (Lipinski's Rule of Five). |

| XLogP3 | 2.9 | Indicates moderate lipophilicity, suggesting a good balance between aqueous solubility and membrane permeability. |

| Hydrogen Bond Donors | 1 | The carboxylic acid group can participate in hydrogen bonding with target proteins. |

| Hydrogen Bond Acceptors | 2 | The carbonyl oxygen and fluorine atom can act as hydrogen bond acceptors. |

| pKa | ~4.5 (Estimated) | The carboxylic acid is expected to be ionized at physiological pH, influencing solubility and potential salt formation. |

Synthesis of this compound

A robust and scalable synthesis is crucial for the utility of any building block. A well-precedented two-step approach for the synthesis of this compound involves a Perkin reaction to form the corresponding cinnamic acid, followed by catalytic hydrogenation.

Synthetic Workflow

Sources

Application Note: Robust Solid-Phase Extraction (SPE) Protocols for the Analysis of Fluorinated Acids in Aqueous Samples

Abstract

This document provides a comprehensive guide to the solid-phase extraction (SPE) of fluorinated acids, with a primary focus on per- and polyfluoroalkyl substances (PFAS), from aqueous matrices. It is intended for researchers, scientists, and drug development professionals who require sensitive and reliable methods for the quantification of these persistent environmental contaminants. This application note details the fundamental principles of SPE for fluorinated acids, offers a comparative analysis of available sorbent chemistries, and presents a detailed, validated protocol for the extraction of a broad range of PFAS. Furthermore, it includes a troubleshooting guide to address common analytical challenges and discusses emerging trends in the field.

Introduction: The Analytical Challenge of Fluorinated Acids

Per- and polyfluoroalkyl substances (PFAS) are a large group of synthetic organofluorine compounds characterized by a fully or partially fluorinated alkyl chain. The exceptional strength of the carbon-fluorine bond imparts high thermal and chemical stability, leading to their widespread use in numerous industrial and consumer products, including non-stick coatings, stain-resistant textiles, and firefighting foams[1]. However, this same stability results in their extreme persistence in the environment, leading to the moniker "forever chemicals"[1]. Their ubiquitous presence in water sources, from drinking water to wastewater, and their potential adverse effects on human health have necessitated the development of robust and sensitive analytical methods for their detection and quantification at trace levels[2][3][4].

Solid-phase extraction (SPE) has emerged as the gold-standard sample preparation technique for the analysis of PFAS in aqueous samples.[4][5] SPE effectively addresses the primary challenges of PFAS analysis by enabling the concentration of analytes from large sample volumes and the removal of matrix interferences that can suppress instrument response, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.[4][5] This application note will provide the foundational knowledge and practical guidance to successfully implement SPE for fluorinated acid analysis.

Principles of Solid-Phase Extraction for Fluorinated Acids

The successful application of SPE for fluorinated acids hinges on understanding the intermolecular forces that govern the retention of these analytes on the solid sorbent. The unique chemical structure of PFAS, possessing both a hydrophobic fluorinated tail and a hydrophilic functional group (e.g., carboxylate or sulfonate), allows for multiple retention mechanisms to be exploited.

-

Hydrophobic Interactions: The fluorinated alkyl chain of PFAS molecules is hydrophobic and can interact with nonpolar sorbent materials, such as reversed-phase polymeric sorbents.[6]

-

Ion Exchange: The negatively charged functional group of PFAS at neutral or basic pH allows for strong electrostatic interactions with positively charged sorbent materials, such as anion exchangers.[3][7]

-

Fluorophilic Interactions: This is a more recently explored mechanism that involves the specific interaction between the fluorinated chain of the analyte and a fluorinated stationary phase.[3][8]

The choice of SPE sorbent will dictate which of these mechanisms is primary, and often, a combination of interactions is leveraged for optimal retention and selectivity.

A Comparative Guide to SPE Sorbents for Fluorinated Acid Analysis

The selection of the appropriate SPE sorbent is a critical determinant of method performance, including analyte recovery, reproducibility, and cleanliness of the final extract. A variety of sorbent chemistries are commercially available, each with its own set of advantages and ideal applications.

| Sorbent Type | Primary Retention Mechanism(s) | Recommended for | Key Advantages | Considerations |

| Weak Anion Exchange (WAX) | Ion Exchange, Hydrophobic | Broad range of PFAS, including shorter-chain compounds.[7][9][10] | High recovery for a wide variety of PFAS chemistries.[7][10] Effective for complex matrices. | Requires careful pH control for optimal retention and elution. |

| Reversed-Phase Polymeric (e.g., Styrene-Divinylbenzene - SDVB) | Hydrophobic | Longer-chain PFAS.[9] | Good capacity for hydrophobic compounds. Established in methods like EPA 537.1.[9][11] | May have lower retention for more polar, shorter-chain PFAS. |

| Dual-Phase (e.g., WAX/Carbon) | Ion Exchange, Hydrophobic, Adsorption | Broad range of PFAS, including challenging isomers and precursors.[12] | Enhanced cleanup and retention of a wider range of analytes.[12] | May require more complex elution schemes. |

| Novel Polymeric Adsorbents | Multiple (Hydrophobic, Ion Exchange, Fluorophilic) | Targeted removal of specific PFAS or broad-spectrum analysis.[2][8][13] | High selectivity and capacity.[8] Can be designed for specific applications. | May be more expensive and less widely available. |

Validated Protocol: SPE of PFAS from Aqueous Samples using Weak Anion Exchange (WAX) Cartridges

This protocol is based on the principles of weak anion exchange and is suitable for the extraction of a wide range of perfluorinated carboxylic acids (PFCAs) and perfluorinated sulfonic acids (PFSAs) from drinking water and other low-particulate aqueous samples. This method is consistent with the principles outlined in established regulatory methods such as EPA Method 533.[14]

Materials and Reagents

-

SPE Cartridges: Weak Anion Exchange (WAX), e.g., 150 mg, 6 mL format.

-

Methanol (MeOH): HPLC grade or higher.

-

Ammonium Hydroxide (NH₄OH): Reagent grade.

-

Formic Acid (HCOOH): Reagent grade.

-

Ultrapure Water: Deionized water, 18.2 MΩ·cm.

-

Internal Standards: Mass-labeled PFAS internal standards.

Experimental Workflow

The following diagram illustrates the key steps in the SPE workflow for PFAS analysis.

Caption: A generalized workflow for the solid-phase extraction of PFAS from aqueous samples.

Step-by-Step Protocol

-

Sample Preparation:

-

Measure 250 mL of the aqueous sample.

-

Spike the sample with an appropriate volume of a stock solution containing mass-labeled PFAS internal standards. This is crucial for accurate quantification and to correct for any analyte loss during the extraction process.

-

-

SPE Cartridge Conditioning:

-

Pass 5 mL of 1% ammonium hydroxide in methanol through the WAX cartridge.

-

Follow with 5 mL of methanol.

-

Equilibrate the cartridge with 10 mL of ultrapure water. Do not allow the cartridge to go dry before sample loading.

-

-

Sample Loading:

-

Load the entire 250 mL sample onto the conditioned SPE cartridge at a flow rate of 10-15 mL/min.

-

-

Cartridge Washing:

-

After the entire sample has passed through, wash the cartridge with 5 mL of ultrapure water to remove any hydrophilic interferences.

-

A subsequent wash with a weak organic solvent, such as a 1:1 mixture of 0.1% formic acid in water and methanol, can be employed to remove more strongly retained interferences.[15]

-

-

Cartridge Drying:

-

Dry the cartridge thoroughly by passing a stream of nitrogen or applying a vacuum for 5-10 minutes. This step is critical to ensure efficient elution with an organic solvent.

-

-

Elution:

-

Elute the retained PFAS from the cartridge with two 4 mL aliquots of 1% ammonium hydroxide in methanol.[9] Allow the solvent to soak the sorbent bed for a few minutes before eluting to maximize recovery.

-

-

Concentration and Reconstitution:

-

Evaporate the eluate to near dryness under a gentle stream of nitrogen at a temperature of 35-40°C.

-

Reconstitute the residue in 1 mL of a methanol/water mixture (e.g., 96:4 v/v) and add a recovery (instrument) internal standard.[11] The sample is now ready for LC-MS/MS analysis.

-

Troubleshooting Common SPE Issues in PFAS Analysis

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Analyte Recovery | - Incomplete elution. - Analyte breakthrough during sample loading. - Inefficient drying of the cartridge before elution. | - Ensure the elution solvent is appropriate for the sorbent and analytes. Consider a stronger elution solvent or multiple elution steps. - Reduce the sample loading flow rate. - Ensure the cartridge is thoroughly dried before elution. |

| High Background Contamination | - Contamination from laboratory materials (e.g., PTFE). - Contaminated reagents or solvents. | - Use PFAS-free laboratory ware (e.g., polypropylene). - Run method blanks to identify sources of contamination. - Use high-purity solvents and reagents. |

| Poor Reproducibility (%RSD > 15%) | - Inconsistent sample loading or elution flow rates. - Incomplete drying of the cartridge. - Variability in manual SPE procedures. | - Use a vacuum manifold with a flow control valve or an automated SPE system for consistent flow rates.[16] - Ensure consistent drying times. - Consider automating the SPE process to improve reproducibility.[11][16] |

| Matrix Effects (Ion Suppression or Enhancement) | - Co-elution of matrix components with target analytes. | - Optimize the wash steps to remove interfering compounds. - Use a more selective SPE sorbent. - Dilute the final extract. - Employ labeled internal standards for each analyte to compensate for matrix effects.[5] |

Emerging Trends and Future Outlook

The field of PFAS analysis is continuously evolving, with ongoing research focused on improving the efficiency and selectivity of SPE methods. Key areas of development include:

-

Advanced Sorbent Materials: The design of novel polymers with tailored functionalities, such as fluorinated moieties and specific binding sites, promises to enhance the selective capture of PFAS from complex matrices.[3][8] These materials may offer higher capacities and faster kinetics than traditional sorbents.[8]

-

Automation: Automated SPE systems are becoming increasingly prevalent as they offer significant advantages in terms of throughput, reproducibility, and reduced risk of contamination.[12][16]

-

Miniaturization and Online SPE: The development of miniaturized SPE formats and online SPE-LC-MS/MS systems can reduce solvent consumption and sample handling, leading to faster and more environmentally friendly analytical workflows.[17][18]

-

Focus on Ultrashort-Chain PFAS: There is a growing need for methods that can effectively extract and analyze ultrashort-chain PFAS (C2-C3), which are often poorly retained by traditional reversed-phase sorbents.[17][18][19] This is driving the development of new sorbents and analytical approaches.[19]

Conclusion

Solid-phase extraction is an indispensable tool for the reliable analysis of fluorinated acids in aqueous samples. A thorough understanding of the underlying principles of SPE, careful selection of the appropriate sorbent, and meticulous execution of the extraction protocol are paramount to achieving high-quality data. The validated weak anion exchange method presented in this application note provides a robust foundation for the routine analysis of a broad range of PFAS. As regulatory requirements become more stringent and the scope of PFAS analysis expands, the continued innovation in SPE technologies will be crucial in addressing the analytical challenges of these persistent environmental contaminants.

References

-

Waters Corporation. (n.d.). Analysis of Legacy and Emerging Perfluorinated Alkyl Substances (PFAS) in Environmental Water Samples Using Solid Phase Extraction (SPE) and LC-MS/MS. Retrieved from [Link]

-

The Analytical Scientist. (n.d.). Analysis of PFAS and Ultra- Short Chain PFAS by LC-MS/MS with Solid Phase Extraction. Retrieved from [Link]

-

ResearchGate. (2019). Water sample extraction for PFAS analysis using LCMS?. Retrieved from [Link]

-

Journal of the American Chemical Society. (2025). Functionalized Porous Polymer Networks as High-Performance PFAS Adsorbents. Retrieved from [Link]

-

Agilent. (2024). Automated Solid Phase Extraction of PFAS from Aqueous Samples. Retrieved from [Link]

-

United States Environmental Protection Agency. (2025). EPA PFAS Drinking Water Laboratory Methods. Retrieved from [Link]

-

Waters Corporation. (n.d.). A Method for the Extraction and Analysis of PFAS from Human Serum Utilizing Weak Anion Exchange (WAX) Chemistry and Xevo TQ-S micro. Retrieved from [Link]

-

Chromatography Online. (2025). Current LC-MS Approaches for PFAS Analysis with Ultrashort and Long Chain Mixtures. Retrieved from [Link]

-

Gilson. (n.d.). How Can Automated SPE Help Researchers Understand PFAS Contamination?. Retrieved from [Link]

-

Defense Technical Information Center. (2022). Rational Design and Implementation of Novel Polymer Adsorbents for Selective Uptake of PFAS from Groundwater. Retrieved from [Link]

-

Inside Battelle Blog. (2025). Why Add Ultrashort-Chain Testing to Your 1633 Analysis?. Retrieved from [Link]

-

Agilent. (n.d.). US EPA Method 537.1 for PFAS in drinking water. Retrieved from [Link]

-

SCIEX. (n.d.). Automated solid-phase extraction system for the analysis of PFAS in drinking water. Retrieved from [Link]

-

ACS Publications. (2022). Rapid and Simultaneous Quantification of Short- and Ultrashort-Chain Perfluoroalkyl Substances in Water and Wastewater. Retrieved from [Link]

-

ResearchGate. (n.d.). Cationic Polymer for Selective Removal of GenX and Short-chain PFAS from Surface Waters and Wastewaters at ng/L Levels. Retrieved from [Link]

-

LCGC International. (2024). Characterizing a Mixed Mode Fluorocarbon/Weak Anion Exchange Sorbent for PFAS Separation. Retrieved from [Link]

-

Lab Manager. (2024). Simplifying PFAS Analysis with Solid-Phase Extraction. Retrieved from [Link]

-

SCIEX. (n.d.). Analysis of PFAS in drinking water with EPA method 537.1 and the SCIEX QTRAP 4500 system. Retrieved from [Link]

-

American Chemical Society. (n.d.). Adsorption of perfluoroalkyl substances (PFAS) by polymeric adsorbent as an alternate and effective technique. Retrieved from [Link]

-

Water Online. (2025). The final frontier: Removing ultra-short and short-chain PFAS from complex water streams. Retrieved from [Link]

-

ResearchGate. (2024). Hi intellectuals, Can anyone share their extraction procedure of solid phase extraction using weak anion exchange (WAX) cartridge?. Retrieved from [Link]

-

Agilent. (n.d.). Solid Phase Extraction (SPE) for PFAS Soil Testing. Retrieved from [Link]

-

Agilent. (n.d.). Bond Elut PFAS WAX Solid Phase Extraction (SPE) Cartridges. Retrieved from [Link]

-

Phenomenex. (n.d.). Analysis of PFAS in Drinking Water by EPA Method 537.1: A Direct Comparison of the Accuracy and Precision of Manual and Automated SPE. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Advancing PFAS Sorbent Design: Mechanisms, Challenges, and Perspectives. Retrieved from [Link]

-

ALS Global. (2024). EPA PFAS Testing: 533 vs 537.1 vs 1633 Method Comparison. Retrieved from [Link]

Sources

- 1. gilson.com [gilson.com]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. Simplifying PFAS Analysis with Solid-Phase Extraction | Lab Manager [labmanager.com]

- 5. researchgate.net [researchgate.net]

- 6. Advancing PFAS Sorbent Design: Mechanisms, Challenges, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lcms.cz [lcms.cz]

- 8. pubs.acs.org [pubs.acs.org]

- 9. theanalyticalscientist.com [theanalyticalscientist.com]

- 10. agilent.com [agilent.com]

- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 12. agilent.com [agilent.com]

- 13. researchgate.net [researchgate.net]

- 14. agilent.com [agilent.com]

- 15. researchgate.net [researchgate.net]

- 16. sciex.com [sciex.com]

- 17. inside.battelle.org [inside.battelle.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. chromatographyonline.com [chromatographyonline.com]

Troubleshooting & Optimization

Technical Support Center: Stability Testing of 3-(4-Fluoro-3-(trifluoromethyl)phenyl)propanoic acid

Prepared by: Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the solution-state stability testing of 3-(4-Fluoro-3-(trifluoromethyl)phenyl)propanoic acid. It is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address challenges encountered during experimental workflows.

Part 1: Understanding the Molecule and Stability Testing Rationale

Q1: What are the key structural features of this compound that influence its stability?

A1: The stability of this molecule is primarily dictated by three key features:

-

Propanoic Acid Side Chain: This is a standard carboxylic acid group. While generally stable, its acidity is influenced by the electron-withdrawing groups on the phenyl ring. It is the primary site for pH-dependent solubility changes.

-

Aromatic Ring: The phenyl ring is substituted with two potent electron-withdrawing groups. This electronic configuration significantly impacts the molecule's reactivity.

-

Fluorine and Trifluoromethyl (-CF₃) Groups: The Carbon-Fluorine (C-F) bonds, particularly in the -CF₃ group, are exceptionally strong, conferring high metabolic and chemical stability.[1] The trifluoromethyl group enhances lipophilicity and can influence molecular interactions and degradation pathways.[1][2] These groups are generally very stable to chemical, thermal, and photochemical degradation.[1]